molecular formula C22H10O4 B1580515 5,7,12,14-Pentacenetetrone CAS No. 23912-79-0

5,7,12,14-Pentacenetetrone

Cat. No.: B1580515
CAS No.: 23912-79-0
M. Wt: 338.3 g/mol
InChI Key: YZOGOBWHTVNKGA-UHFFFAOYSA-N
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Description

5,7,12,14-Pentacenetetrone: is an organic compound with the molecular formula C22H10O4 and a molecular weight of 338.3124 g/mol . It is a derivative of pentacene, characterized by the presence of four ketone groups at the 5, 7, 12, and 14 positions of the pentacene backbone . This compound is known for its unique electronic properties and has garnered interest in various scientific fields, including materials science and electrochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7,12,14-Pentacenetetrone typically involves the oxidation of pentacene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions . The reaction is carried out under controlled temperatures to ensure the selective formation of the tetrone structure.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar oxidation techniques. The process involves the careful handling of oxidizing agents and the purification of the final product through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5,7,12,14-Pentacenetetrone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinone structures.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products:

Scientific Research Applications

Chemistry: 5,7,12,14-Pentacenetetrone is used as a precursor in the synthesis of various organic semiconductors and conductive polymers. Its unique electronic properties make it valuable in the development of organic electronic devices .

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. Some studies suggest that it may have applications in drug development due to its ability to interact with biological macromolecules .

Industry: In the industrial sector, this compound is used in the production of high-performance materials, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Comparison with Similar Compounds

    Pentacenequinone: Another derivative of pentacene with quinone groups.

    Anthraquinone: A simpler quinone compound with similar redox properties.

    Naphthoquinone: A smaller quinone compound with applications in organic electronics.

Uniqueness: 5,7,12,14-Pentacenetetrone is unique due to its multiple ketone groups, which provide enhanced redox activity compared to simpler quinone compounds. This makes it particularly valuable in applications requiring efficient electron transfer, such as in high-capacity batteries and advanced electronic devices .

Properties

IUPAC Name

pentacene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10O4/c23-19-11-5-1-2-6-12(11)20(24)16-10-18-17(9-15(16)19)21(25)13-7-3-4-8-14(13)22(18)26/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOGOBWHTVNKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3C2=O)C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178626
Record name 5,7,12,14-Pentacenetetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23912-79-0
Record name 5,7,12,14-Pentacenetetrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023912790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7,12,14-Pentacenetetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7,12,14-Pentacenetetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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